molecular formula C11H20N4O2 B2995859 tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate CAS No. 1935413-66-3

tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate

Cat. No.: B2995859
CAS No.: 1935413-66-3
M. Wt: 240.307
InChI Key: VMXYFUYIQMWQCD-UHFFFAOYSA-N
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Description

tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate is a carbamate derivative featuring a substituted pyrazole core. Its structure includes a tert-butyl carbamate group (–O(CO)NH–) attached to a methylene bridge (–CH2–) linked to a 1,5-dimethylpyrazole ring with an amino (–NH2) substituent at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of enzyme inhibitors and heterocyclic drug candidates. The amino and carbamate groups confer hydrogen-bonding capabilities, influencing its reactivity and interactions in supramolecular assemblies .

Properties

IUPAC Name

tert-butyl N-[(3-amino-1,5-dimethylpyrazol-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-7-8(9(12)14-15(7)5)6-13-10(16)17-11(2,3)4/h6H2,1-5H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXYFUYIQMWQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)N)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Amines derived from the carbamate group.

    Substitution: Halogenated or sulfonylated pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The amino group on the pyrazole ring can form hydrogen bonds with active sites, while the carbamate moiety can interact with hydrophobic pockets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The nitro and trifluoroethyl substituents in increase electrophilicity and oxidative stability compared to the amino group in the target compound, which enhances nucleophilicity .
  • Alkyne Functionality : The propynyl group in introduces sp-hybridized carbon atoms, enabling click chemistry applications, unlike the methylene bridge in the target compound .
  • Extended Conjugation: Example 75 in incorporates aromatic fluorophenyl and chromenone moieties, expanding π-conjugation for kinase inhibition, a feature absent in the simpler pyrazole-carbamate structure .

Physical Properties :

Compound (Reference) Yield (%) Purity (%) Melting Point (°C) Molecular Weight (g/mol)
Target 102 100 Not reported 254 (LC–MS)
Example 75 63 Not given 163–166 615.7 (M++1)

The high yield and purity of the target compound contrast with lower yields in more complex derivatives like Example 75, reflecting synthetic challenges in multi-step reactions .

Reactivity and Functional Implications

  • Hydrogen Bonding: The amino group in the target compound facilitates hydrogen bonding, critical for crystal packing (as per Etter’s graph-set analysis ). In contrast, nitro or trifluoroethyl groups in disrupt such interactions, reducing solubility in polar solvents .
  • Biological Activity: The target compound’s amino group may serve as a pharmacophore in enzyme binding, while Example 75’s fluorophenyl and chromenone groups target kinase active sites .

Biological Activity

tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a tert-butyl group and a pyrazole moiety, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and structure-activity relationships.

Chemical Structure

The compound can be represented as follows:

C12H18N4O2\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure includes:

  • A tert-butyl group that enhances lipophilicity.
  • An amino group that may participate in hydrogen bonding.
  • A pyrazole ring known for its diverse biological activities.

Anticancer Properties

Recent studies indicate that compounds containing pyrazole scaffolds exhibit significant anticancer activities. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and the disruption of microtubule assembly .

CompoundCancer TypeIC50 (μM)Mechanism of Action
This compoundBreast Cancer2.5Induces apoptosis
Pyrazole Derivative ALiver Cancer10.0Microtubule destabilization

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antibacterial and antifungal properties. In vitro studies have shown moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . This suggests potential applications in treating infections.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar pyrazole-based compounds have been reported to inhibit CTP synthetase (CTPS), which plays a critical role in nucleotide metabolism . The structure-activity relationship indicates that modifications on the pyrazole ring can enhance inhibitory potency.

Study 1: Anticancer Evaluation

In a study examining the anticancer effects of pyrazole derivatives, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity at lower concentrations compared to other derivatives, indicating its potential as a lead compound for further development.

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of the compound showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the amino group in enhancing antimicrobial activity through improved solubility and interaction with bacterial membranes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Tert-butyl Group : Increases hydrophobicity and membrane permeability.
  • Amino Group : Essential for hydrogen bonding interactions with biological targets.
  • Pyrazole Ring : Provides a scaffold for diverse interactions with enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via carbamate protection of a pyrazole-amine intermediate. For example, tert-butyl carbamate derivatives are prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or dichloroethane under basic conditions (e.g., triethylamine) .
  • Optimization : Yield improvements involve controlling stoichiometry (e.g., 1.2–1.5 eq. Boc anhydride), temperature (0–25°C), and reaction time (12–24 hrs). Monitoring via TLC or LC-MS ensures completion. Post-synthesis purification often uses column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Data Reference : Example yields range from 60–85% depending on substituent steric effects .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry and Boc protection using ¹H NMR (e.g., tert-butyl singlet at δ 1.4–1.5 ppm, pyrazole-CH₃ at δ 2.2–2.5 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) consistency with theoretical mass (C₁₂H₂₂N₄O₂: 278.18 g/mol) .
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers or diastereomers of this compound, and how can they be addressed?

  • Challenges : The presence of chiral centers (e.g., in substituted pyrazole derivatives) may lead to racemization during synthesis or purification.
  • Solutions :

  • Chiral Chromatography : Use Chiralpak® columns (e.g., IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .
    • Case Study : Diastereoselective synthesis of tert-butyl carbamates via asymmetric catalysis (e.g., Evans oxazaborolidine) achieves >90% ee .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what tools can analyze these patterns?

  • Analysis Tools :

  • SHELX/ORTEP : Refine X-ray crystallographic data to generate anisotropic displacement parameters and visualize hydrogen bonds (e.g., N–H⋯O interactions between carbamate and pyrazole) .
  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict supramolecular assembly .
    • Example : In tert-butyl carbamate derivatives, intermolecular N–H⋯O bonds form 1D chains, stabilizing the crystal lattice .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between batches be systematically investigated?

  • Troubleshooting Workflow :

Batch Comparison : Cross-check NMR (DMSO-d₆ vs. CDCl₃ solvent effects), IR (carbamate C=O stretch at ~1680–1720 cm⁻¹), and XRD data .

Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., de-Boc derivatives or dimerization artifacts) .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G**) .

  • Documentation : Maintain a repository of raw spectra and refinement logs for reproducibility .

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